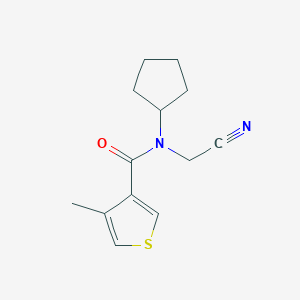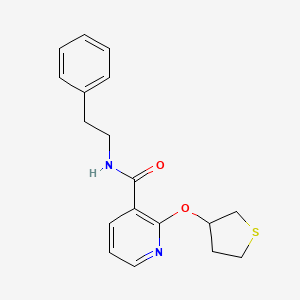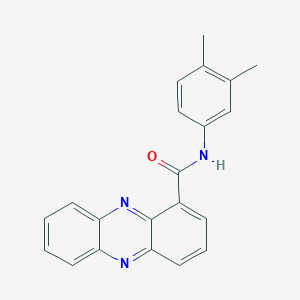
N-(3,4-dimethylphenyl)phenazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of antimicrobial, antitumor, and antiparasitic properties .
作用机制
Target of Action
N-(3,4-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that is strongly antagonistic to fungal phytopathogens . The primary targets of PCN are these fungal pathogens, and its role is to inhibit their growth and proliferation .
Mode of Action
It is known that pcn exhibits broad-spectrum antifungal and antibacterial activities . It interacts with its targets, the fungal pathogens, and inhibits their growth and proliferation . The specific interactions between PCN and its targets are still under investigation.
Biochemical Pathways
PCN affects several biochemical pathways. The biosynthesis of PCN involves a complex regulation mechanism . The expression of genes such as phzI, phzR, and phzE is markedly increased in certain strains, leading to increased PCN production . These genes are involved in the biosynthesis of phenazines, which are nitrogen-containing heterocyclic pigments .
Result of Action
The result of PCN’s action is the inhibition of growth and proliferation of fungal phytopathogens . This makes PCN a potential candidate for use in the control of these pathogens in agricultural settings .
Action Environment
The action of PCN can be influenced by environmental factors. For instance, the production of PCN by certain bacterial strains can be increased in environmentally-friendlier settings . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(3,4-dimethylphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods involve specific reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the phenazine core.
Industrial Production Methods: Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For example, Pseudomonas chlororaphis HT66 has been engineered to enhance the biosynthesis of phenazine-1-carboxamide, a closely related compound . This method involves the cultivation of the engineered bacteria under controlled conditions to produce the desired phenazine derivative.
化学反应分析
Types of Reactions: N-(3,4-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often exhibit enhanced biological activities and are used in various scientific research applications.
科学研究应用
N-(3,4-dimethylphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. It is used in chemistry for studying the synthesis and reactivity of phenazine derivatives. In biology, it is investigated for its antimicrobial and antitumor properties. In medicine, it is explored for its potential as a therapeutic agent against various diseases. Additionally, it has industrial applications in the development of biocontrol agents for agricultural use .
相似化合物的比较
Similar Compounds: Similar compounds to N-(3,4-dimethylphenyl)phenazine-1-carboxamide include phenazine-1-carboxamide, pyocyanin, and chlororaphine . These compounds share the phenazine core structure and exhibit similar biological activities.
Uniqueness: this compound is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its biological activity and specificity compared to other phenazine derivatives. This structural modification allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-11-15(12-14(13)2)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFSTQJMMHGVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide](/img/structure/B2819039.png)
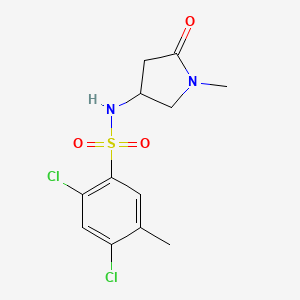
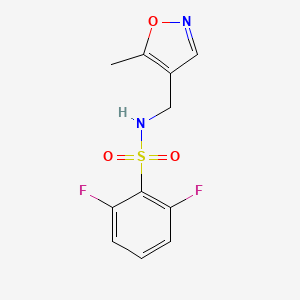
![1-(4-chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2819044.png)
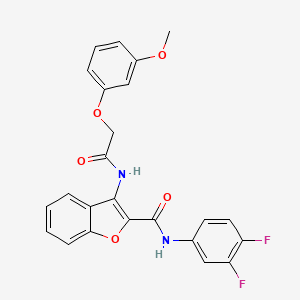
![N-(4-chlorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2819046.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2819047.png)
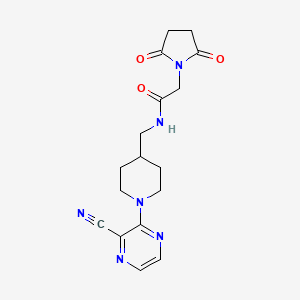
![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)
![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)
![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)
